![molecular formula C20H19NO4 B2798212 1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1705881-04-4](/img/structure/B2798212.png)
1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1’-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can influence its behavior and interactions. Phenoxyacetic acid, a potential component of this compound, is a white or clear crystalline compound at room temperature. It has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research highlights the development of efficient synthetic methods for spiro-fused compounds, including those related to isobenzofuranones. One study elaborated on 1,3-dipolar cycloaddition reactions of phthalic anhydrides, leading to the production of spiro(isobenzofuran-1,5′-oxazolidin)-3-ones, which upon reduction, yielded 1(3H)-isobenzofuranones with moderate to high overall yields (Santos et al., 2015). Another study described the synthesis and biological evaluation of a radioiodinated spiropiperidine ligand, demonstrating potential as a SPECT tracer for imaging σ1 receptors with high subtype selectivity and affinity (Chen et al., 2010).
Receptor Ligands and Imaging Agents
- Spiropiperidines, including compounds with structural similarity to the specified chemical, have been investigated for their affinity to σ1- and σ2-receptors. Novel spiropiperidines were prepared, showcasing high potency and selectivity as σ-receptor ligands. These compounds were evaluated for their affinity using radioligand binding assays, revealing that specific substitutions at the nitrogen atom and the methoxy group position were beneficial for high σ1-receptor affinity (Maier & Wünsch, 2002).
Histamine H3 Receptor Inverse Agonists
- Spiro-isobenzofuranones were discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, highlighting their potential in neurological research. The study identified potent derivatives through an extensive screening process, indicating significant improvements in H3 activity and providing insights into the development of new therapeutics (Jitsuoka et al., 2008).
Novel Chemoselective Synthesis Methods
- Research on spiro[isobenzofuran-1,2′-pyrrole] derivatives introduced novel, chemoselective one-pot procedures for their preparation. These methods involve oxidative cleavage of dihydroindeno[1,2-b]pyrroles, illustrating advances in synthetic chemistry that facilitate the creation of complex spiro-compounds in an efficient manner (Mahdavinia et al., 2014).
Advanced Synthesis of Spiroisobenzofuran Derivatives
- A one-pot synthesis strategy for spiro-isobenzofuran compounds via condensation of ninhydrin with amino-naphthoquinones was developed, showcasing a method to produce various spiro[benzo[g]indole-2,1′-isobenzofuran]-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-1′-isobenzofuran]-diones. This research contributes to the toolkit for synthesizing complex spiro compounds under mild conditions, expanding the scope of medicinal chemistry (Mousavi et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(14-24-15-6-2-1-3-7-15)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19(23)25-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMVSQWSIMZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-{2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-4-yl}phenoxy)acetamide](/img/structure/B2798136.png)
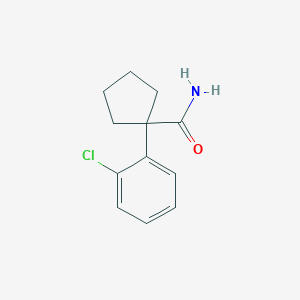
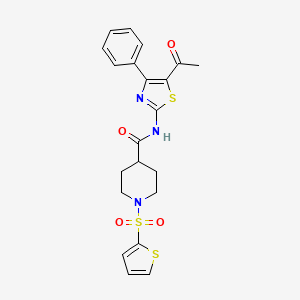
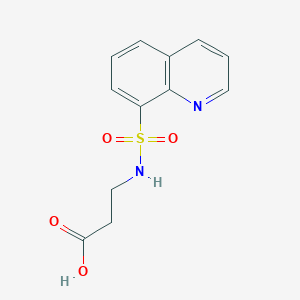
![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B2798141.png)
![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)
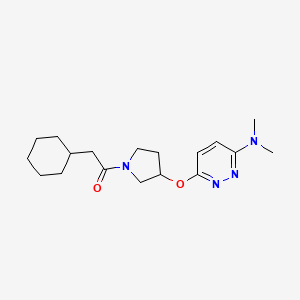
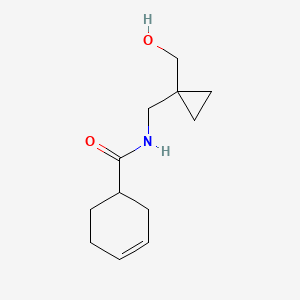
![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)
